4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a chemical compound with significant interest in the fields of medicinal chemistry and materials science. Its molecular formula is and it has a molecular weight of approximately 271.67 g/mol. This compound is classified as an oxadiazole derivative, which is notable for its diverse biological activities and potential applications in drug development.
The compound can be synthesized through various chemical methods, often involving the formation of an oxadiazole ring and subsequent modifications to introduce the trifluoroethyl and piperidine moieties. It is commercially available from chemical suppliers such as BenchChem.
4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring. It is also classified as a piperidine derivative, which contributes to its pharmacological properties.
The synthesis of 4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves several key steps:
The synthetic routes may vary in terms of reaction conditions such as temperature, solvent choice, and reaction time. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability.
The structure of 4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride features a piperidine ring connected to an oxadiazole unit that carries a trifluoroethyl substituent. The presence of fluorine atoms in the trifluoroethyl group enhances lipophilicity and may affect biological activity.
The compound's structure can be represented as follows:
4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves interactions with specific biological targets such as enzymes or receptors. The structural components contribute to its binding affinity and reactivity:
These interactions can lead to modulation of biological pathways relevant to therapeutic effects.
Relevant data from studies indicate that variations in synthesis conditions can affect purity and yield significantly .
4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific uses:
This compound represents a versatile scaffold for further research into novel therapeutic agents and materials science applications.
The synthesis of the 1,2,4-oxadiazole ring in 4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride employs cyclization of O-acylamidoxime intermediates as the pivotal step. Traditional thermal methods require prolonged heating (≥100°C), often leading to decomposition of thermally labile intermediates. Contemporary approaches have shifted toward room-temperature cyclization and microwave-assisted protocols to enhance efficiency. The tetrabutylammonium fluoride (TBAF) method enables cyclization at 25°C in aprotic solvents like tetrahydrofuran, where TBAF acts as a strong base to facilitate intramolecular dehydration within 1–12 hours. This method achieves yields exceeding 85% and is ideal for acid-sensitive functional groups [9].
Alternatively, microwave irradiation coupled with solid-supported silica significantly accelerates cyclization. This technique reduces reaction times to <10 minutes and improves yields to >90% by enhancing energy transfer and minimizing side reactions. A comparative study demonstrated that microwave conditions suppressed the formation of hydrolytic byproducts by 15–20% compared to conventional heating [2] .
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Formation
Method | Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Thermal Cyclization | 120°C, DMF | 8–24 hours | 60–75 | Low reagent cost |
TBAF-Mediated | 25°C, THF, 1.0 eq TBAF | 1–12 hours | 85–93 | Ambient temperature tolerance |
Microwave-Assisted | 150°C, Silica support, 300 W | 5–10 minutes | 90–97 | Rapid kinetics |
The regioselectivity of cyclization remains crucial, as O-acylamidoximes derived from aliphatic carboxylic acids (e.g., trifluoroacetic anhydride) cyclize more readily than aromatic analogues under both TBAF and microwave conditions [9].
Incorporating the 2,2,2-trifluoroethyl group at the C3 position of the oxadiazole ring relies on precise regiocontrol during cyclization. This is achieved through two primary strategies:
The trifluoroethyl group enhances lipophilicity (log P increased by 1.2 units) and metabolic stability. Nuclear magnetic resonance studies confirm that the -CH₂CF₃ group exhibits characteristic fluorinated carbon shifts at δ 125–130 ppm (quartet, J~285 Hz) and proton shifts at δ 3.8–4.2 ppm (triplet, J~10 Hz) [4]. Kinetic analysis reveals that steric hindrance from the trifluoroethyl moiety slows cyclization by 1.5-fold compared to methyl analogues but improves overall reaction selectivity [9].
Functionalizing the piperidine ring prior to oxadiazole conjugation requires strategic protection-deprotection sequences and coupling methods. N-Boc-piperidine-4-carboxylic acid serves as the primary building block, where the Boc group prevents undesired N-alkylation during oxadiazole formation. Key coupling techniques include:
Table 2: Piperidine Functionalization Methods
Coupling Type | Reagents | Conditions | Yield (%) | Limitation |
---|---|---|---|---|
Reductive Amination | RCHO, NaBH₃CN, MeOH | 25°C, 12 hours | 70–85 | Over-alkylation risks |
N-Alkylation | RBr, DIPEA, CH₃CN | 60°C, 6 hours | 80–90 | Low yield with steric hindrance |
SNAr | ArF, K₂CO₃, DMSO | 80°C, 6–10 hours | 85–95 | Electron-deficient rings only |
Post-coupling, the oxadiazole ring is constructed via O-acylation/cyclization sequences. Protecting group strategies are critical: Boc deprotection must precede hydrochloride salt formation to avoid tert-butyl oxadiazole byproducts [9].
Converting the free base 4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine to its hydrochloride salt involves protonation of the piperidine nitrogen. This process follows a thermodynamically driven mechanism where anhydrous hydrogen chloride in ethereal solution selectively targets the aliphatic amine over oxadiazole ring nitrogens. Single-crystal X-ray diffraction confirms protonation exclusively at the piperidine nitrogen, evidenced by N–H bond elongation to 1.04 Å and a downfield shift of adjacent protons in nuclear magnetic resonance spectra (Δδ = +0.17 ppm) [6].
Yield optimization hinges on:
The hydrochloride salt exhibits 13-fold higher aqueous solubility (5563 ± 15 μg/mL) than the free base due to enhanced ionization. Partition coefficient studies confirm reduced lipophilicity (log P = 0.53 ± 0.06 for salt vs. 1.76 for free base), improving bioavailability [6].
Translating batch synthesis of 4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride to continuous flow systems addresses heat/mass transfer limitations in large-scale reactors. Key advantages include:
Table 3: Flow Reactor Performance Metrics
Parameter | Batch Reactor | Lab-Scale Flow | Pilot-Scale Flow |
---|---|---|---|
Space-Time Yield | 120 kg·m⁻³·day⁻¹ | 800 kg·m⁻³·day⁻¹ | 4500 kg·m⁻³·day⁻¹ |
Cyclization Yield | 85% | 93% | 91% |
Purity | 97% | 99% | 98.5% |
Geometric similarity principles guide reactor design: maintaining constant power per volume (P/V ≈ 1.5 kW/m³) and impeller diameter-to-tank ratios (D/T ≈ 0.4) during scale-up preserves mixing efficiency. Computational fluid dynamics modeling predicts a 100-fold scale-up with <5% deviation in reaction outcomes [7] [10]. Continuous crystallization downstream integrates effortlessly with flow synthesis, yielding pharmaceutical-grade hydrochloride salt with uniform particle size distribution (D90 < 50 μm) [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3